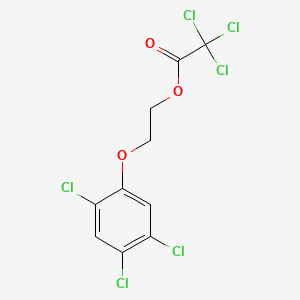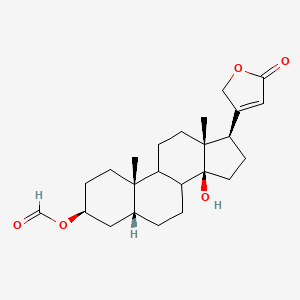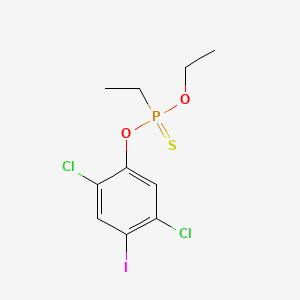
Sulphurous acid, gold potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphurous acid, gold potassium salt is a chemical compound with the molecular formula AuH₃KO₃S It is a gold-containing compound that combines sulphurous acid and potassium
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves dissolving gold chloride (AuCl₃) in water and then adding potassium sulphite (K₂SO₃) to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Sulphurous acid, gold potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.
Substitution Reactions: These reactions often require the presence of ligands or complexing agents to facilitate the exchange of metal ions.
Major Products Formed
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Scientific Research Applications
Sulphurous acid, gold potassium salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in gold-based therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in electroplating processes and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with biological molecules and cellular components. The gold ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of immune responses. This compound’s anti-inflammatory and antimicrobial effects are attributed to these interactions.
Comparison with Similar Compounds
Similar Compounds
Gold Chloride (AuCl₃): Another gold-containing compound used in similar applications but with different reactivity and properties.
Potassium Gold Cyanide (KAu(CN)₂): Used in electroplating and gold recovery processes.
Gold Sodium Thiomalate (AuNa(S₂C₃H₄O₂)): Used in the treatment of rheumatoid arthritis.
Uniqueness
Sulphurous acid, gold potassium salt is unique due to its specific combination of gold, potassium, and sulphurous acid, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
28600-36-4 |
|---|---|
Molecular Formula |
AuKO6S2 |
Molecular Weight |
396.20 g/mol |
IUPAC Name |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
InChI Key |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


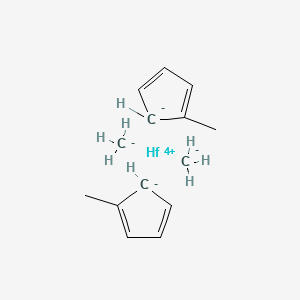
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
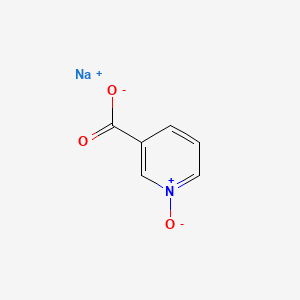

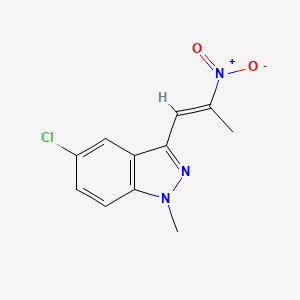
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
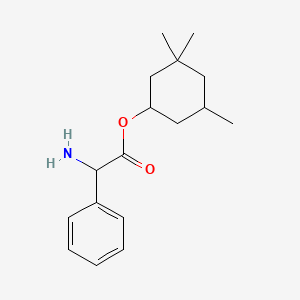
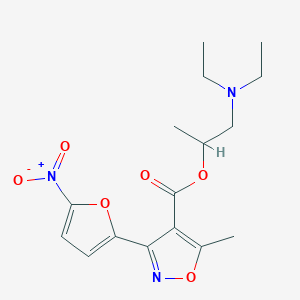
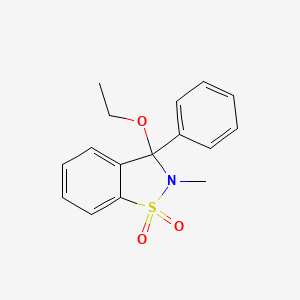
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
